![molecular formula C10H15NO5 B2475217 1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate CAS No. 2382936-95-8](/img/structure/B2475217.png)
1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate
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Overview
Description
The compound “1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate” is a currently common organic intermediate. It is a key intermediate for preparing various medicaments . It can be used for preparing Janus kinase 3 (JAKS), which is a useful target for immunosuppression and transplant rejection, and can be used for treating inflammatory disorders, autoimmune disorders, cancer, and other diseases .
Synthesis Analysis
A green and cost-effective synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate for further scale-up production of baricitinib has been established . This synthesis is considered industrially important .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code:1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1
. This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
The compound is moisture sensitive and incompatible with oxidizing agents . Hazardous reactions include the production of monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx). Hazardous polymerization does not occur .Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.19 . It has a melting point of 47-51 °C, a predicted boiling point of 251.3±33.0 °C, and a predicted density of 1.174±0.06 g/cm3 . The compound is a white to light brown solid and is sparingly soluble in chloroform and slightly soluble in dichloromethane .Scientific Research Applications
NMR Tag for High-Molecular-Weight Systems
The application of O-tert-Butyltyrosine, a related compound, in NMR (Nuclear Magnetic Resonance) spectroscopy for high-molecular-weight systems is significant. It provides an easily detectable signal in the NMR spectrum, useful for studying protein structure and interactions. The tert-butyl group, similar to the one in 1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate, is crucial for this application (Chen et al., 2015).
Synthesis of Substitution Products
The compound (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate, which shares structural similarities with this compound, is used in reactions leading to substitution products. These reactions include zinc- and samarium-promoted substitution reactions with methyl 2-bromopropanoate (Valiullina et al., 2018).
Chiral Auxiliary in Synthesis
A compound closely related to this compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, serves as a chiral auxiliary in various chemical syntheses. This includes the preparation of enantiomerically pure compounds, demonstrating the potential utility of this compound in stereochemical applications (Studer et al., 1995).
Hydroformylation of Oxazoline Derivatives
Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, structurally related to this compound, is used in hydroformylation reactions. This process yields important intermediates for the synthesis of homochiral amino acid derivatives, indicating the potential of this compound in similar synthetic pathways (Kollár & Sándor, 1993).
Diastereoselective Alkylation
The diastereoselective alkylation of similar oxazolidine compounds demonstrates the potential of this compound in the selective formation of specific diastereomers in chemical synthesis (Koskinen et al., 2004).
Novel Route to β-Amino Acids and β-Lactams
An efficient route to enantiomerically pure β-amino acid esters and β-lactams, starting from related compounds, showcases the relevance of this compound in producing valuable chemical entities (Bringmann & Geuder, 1991).
Mechanism of Action
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-5-6(12)7(11)8(13)15-4/h7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSYBFKATLCODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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